molecular formula C16H15N3O2 B2579379 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034291-04-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2579379
CAS No.: 2034291-04-6
M. Wt: 281.315
InChI Key: GHRKEXBEVYRJTO-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that features a pyrazole ring and a furan ring connected by an ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Attachment of the ethyl chain: The pyrazole derivative is then reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the furan ring: The ethylated pyrazole is then subjected to a cyclization reaction with a suitable precursor to form the furan ring.

    Amidation: Finally, the furan derivative is reacted with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or furan derivatives.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of both pyrazole and furan rings, which can confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRKEXBEVYRJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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